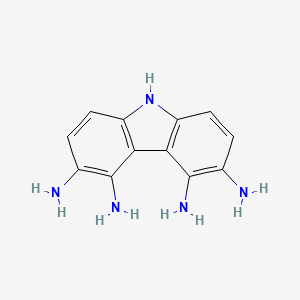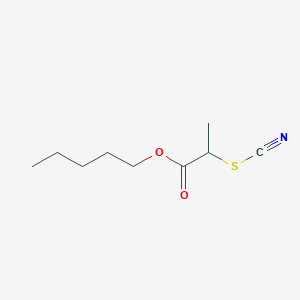
Pentyl 2-thiocyanatopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 2-thiocyanatopropanoate is an organic compound with a unique structure that includes a pentyl group, a thiocyanate group, and a propanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-thiocyanatopropanoate typically involves the reaction of pentanol with thiocyanate and propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of 4-6 hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 2-thiocyanatopropanoate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonate derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or sodium halides are employed under mild conditions.
Major Products
Oxidation: Sulfonate esters.
Reduction: Alcohol derivatives.
Substitution: Amine or halide-substituted esters.
Wissenschaftliche Forschungsanwendungen
Pentyl 2-thiocyanatopropanoate has several applications in scientific research:
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentyl 2-thiocyanatopropanoate involves its interaction with specific molecular targets. The thiocyanate group can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-thiocyanatopropanoate
- Butyl 2-thiocyanatopropanoate
- Hexyl 2-thiocyanatopropanoate
Uniqueness
Pentyl 2-thiocyanatopropanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its shorter or longer chain analogs, it may exhibit different reactivity and potency in various applications.
Eigenschaften
CAS-Nummer |
5349-45-1 |
|---|---|
Molekularformel |
C9H15NO2S |
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
pentyl 2-thiocyanatopropanoate |
InChI |
InChI=1S/C9H15NO2S/c1-3-4-5-6-12-9(11)8(2)13-7-10/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
PZTYPGZCKTWAAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C(C)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



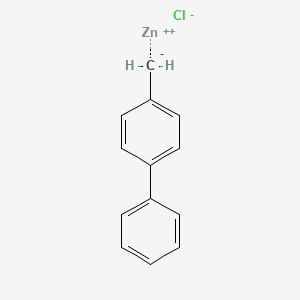
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
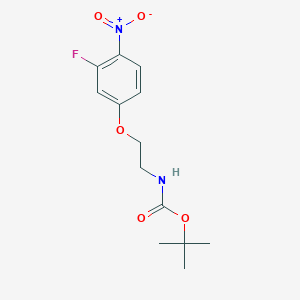
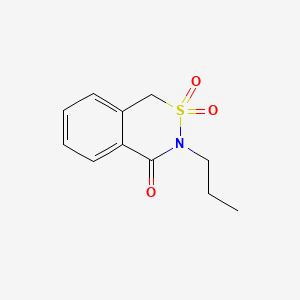
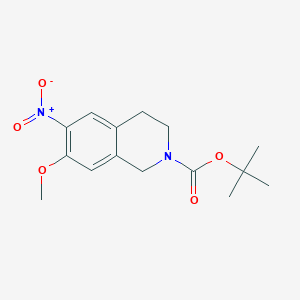
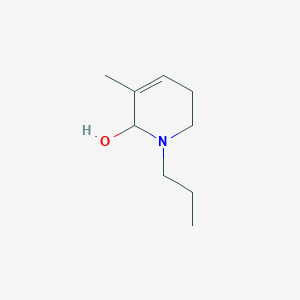
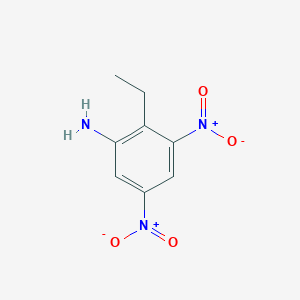
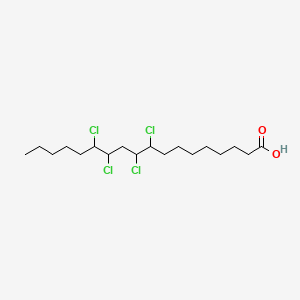
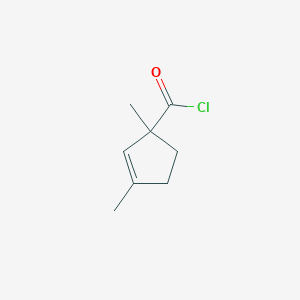
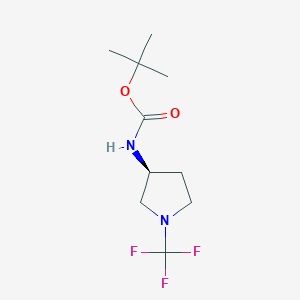
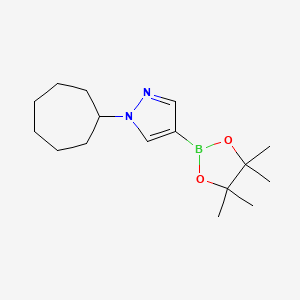
![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)
